REACTION_SMILES
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[CH3:25][C:26]#[N:27].[CH3:3][c:4]1[c:5]([N:11]=[C:12]2[N:13]([O:17][CH2:18][c:19]3[n:20][cH:21][cH:22][cH:23][cH:24]3)[CH2:14][CH2:15][NH:16]2)[c:6]([CH3:10])[cH:7][cH:8][cH:9]1.[ClH:1].[ClH:2]>>[CH3:3][c:4]1[c:5]([N:11]=[C:12]2[N:13]([OH:17])[CH2:14][CH2:15][NH:16]2)[c:6]([CH3:10])[cH:7][cH:8][cH:9]1.[Cl:1][CH2:18][c:19]1[n:20][cH:21][cH:22][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Cc1cccc(C)c1N=C1NCCN1OCc1ccccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1N=C1NCCN1OCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
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|
Type
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product
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Smiles
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Cc1cccc(C)c1N=C1NCCN1O
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Name
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|
Type
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product
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Smiles
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ClCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |